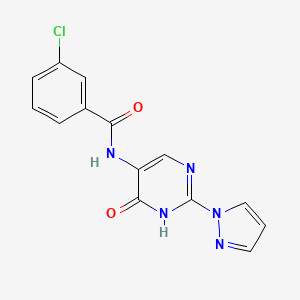

3-chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

説明

3-Chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrimidinone ring substituted with a pyrazole moiety. Its molecular formula is C₁₅H₁₁ClN₄O₂, with a molecular weight of 326.7 g/mol (calculated from formula). Key physicochemical properties include a logP of ~2.0–2.5 (estimated from analogs), a polar surface area of ~72 Ų, and hydrogen-bonding capacity (2 donors, 6 acceptors), suggesting moderate solubility and permeability . The compound’s InChIKey (USPCABJDZSAIQX-UHFFFAOYSA-N) confirms its unique stereochemical identity . Its structure is characterized by a meta-chlorobenzamide group, a pyrimidinone ring, and a pyrazole substituent, which collectively influence its electronic and steric properties.

特性

分子式 |

C14H10ClN5O2 |

|---|---|

分子量 |

315.71 g/mol |

IUPAC名 |

3-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide |

InChI |

InChI=1S/C14H10ClN5O2/c15-10-4-1-3-9(7-10)12(21)18-11-8-16-14(19-13(11)22)20-6-2-5-17-20/h1-8H,(H,18,21)(H,16,19,22) |

InChIキー |

USPCABJDZSAIQX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CN=C(NC2=O)N3C=CC=N3 |

製品の起源 |

United States |

準備方法

The synthesis of 3-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide typically involves a multi-step process. One common method is the nucleophilic addition-elimination reaction. This process starts with the preparation of intermediates, which are then reacted with hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, or phenyl hydrazine . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

化学反応の分析

3-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

科学的研究の応用

This compound has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of agrochemicals and other industrial products.

作用機序

The mechanism of action of 3-chloro-N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase, which is crucial for the survival of certain parasites . This inhibition disrupts the metabolic pathways of the parasites, leading to their death.

類似化合物との比較

3-Chloro-N-[1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

- Molecular Formula : C₁₇H₁₆ClN₅O₂

- Molecular Weight : 357.8 g/mol

- Key Differences: 4-Ethyl and 3-methyl substituents on the pyrimidinone and pyrazole rings, respectively. Higher lipophilicity (logP = 2.44) compared to the target compound, likely due to alkyl groups enhancing hydrophobic interactions . Reduced solubility (logSw = -3.45) compared to the target compound, attributed to increased molecular weight and logP .

- Implications : The ethyl and methyl groups may improve membrane permeability but could limit aqueous solubility, affecting bioavailability.

4-Chloro-N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)benzamide

- Molecular Formula : C₁₅H₁₁ClN₄O₂ (isomeric)

- Key Differences: Para-chloro substitution on the benzamide ring vs. meta in the target compound.

- Implications : Positional isomerism could lead to differences in target selectivity or metabolic stability, though specific activity data are unavailable in the evidence.

Nickel Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide

- Structure : Bis(3-chloro-N-(diethylcarbamothioyl)benzamido)nickel(II)

- Key Features: Square planar geometry around the nickel center, coordinated via sulfur and oxygen atoms . Molecular formula C₂₄H₂₈Cl₂N₄NiO₂S₂ (MW = 598.23 g/mol), monoclinic crystal system .

Data Table: Comparative Analysis of Target Compound and Analogs

Research Findings and Implications

- Substituent Effects : Alkyl groups (e.g., ethyl, methyl) increase lipophilicity but reduce solubility, highlighting a trade-off in drug design .

- Chlorine Position : Meta vs. para substitution on benzamide alters electronic properties, which may influence interactions with biological targets like enzymes or receptors .

- Metal Coordination : The ability of chlorobenzamide derivatives to form complexes with transition metals opens avenues for materials science or metallodrug development .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。